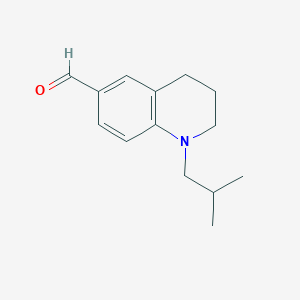![molecular formula C16H15BrO3S B2775383 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid CAS No. 1266378-20-4](/img/structure/B2775383.png)
4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid is a complex organic compound with a molecular formula of C16H15BrO3S This compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, and an ethoxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl chloride.
Thioether Formation: 4-bromobenzyl chloride is reacted with sodium sulfide to form 4-bromobenzyl sulfide.
Ethoxylation: The 4-bromobenzyl sulfide is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: Finally, the ethoxylated product is subjected to carboxylation to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl and ethoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-{2-[(4-Chlorobenzyl)sulfanyl]ethoxy}benzoic acid
- 4-{2-[(4-Methylbenzyl)sulfanyl]ethoxy}benzoic acid
- 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}benzoic acid
Uniqueness
4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where bromine’s reactivity is advantageous, such as in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
属性
IUPAC Name |
4-[2-[(4-bromophenyl)methylsulfanyl]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3S/c17-14-5-1-12(2-6-14)11-21-10-9-20-15-7-3-13(4-8-15)16(18)19/h1-8H,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVTVUYXLQVSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCOC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2775300.png)
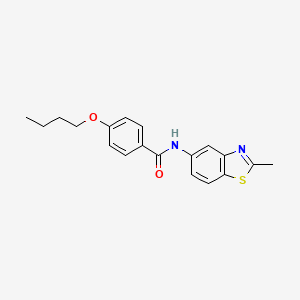
![1-(3-Chloro-4-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2775302.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
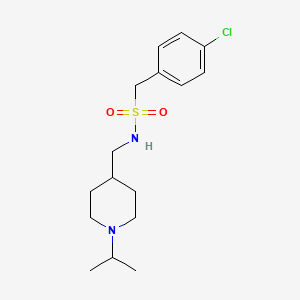
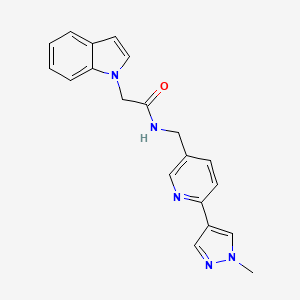
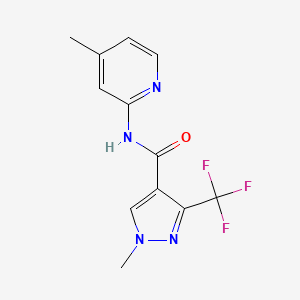
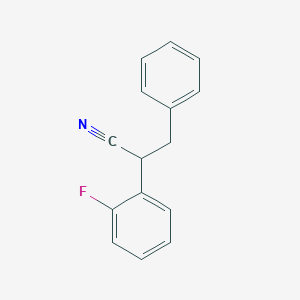
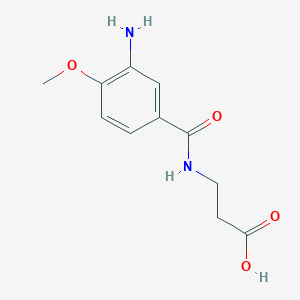
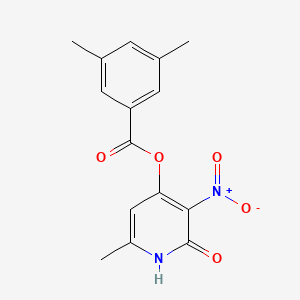
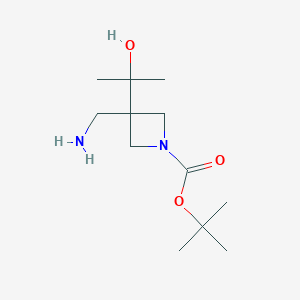
![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)
